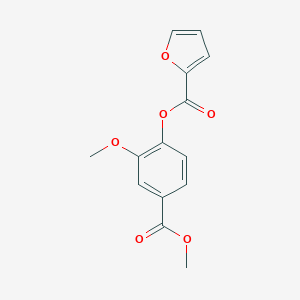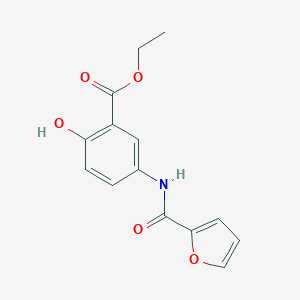![molecular formula C15H14O6S B309285 Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309285.png)
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate, also known as PMB, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. PMB has been used as a protecting group for carboxylic acids in organic synthesis, and it has also been found to have potential in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate as an anticancer agent involves its ability to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate can disrupt the function of these proteins and induce cancer cell death.
Biochemical and Physiological Effects:
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been found to have a variety of biochemical and physiological effects. In addition to its anticancer activity, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been shown to have anti-inflammatory and antioxidant properties. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is that it can be expensive to obtain in large quantities. Additionally, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate may not be suitable for certain experiments due to its chemical properties and potential interactions with other compounds.
Direcciones Futuras
There are several future directions for research involving Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate. One area of interest is the development of new synthetic methods for Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate and related compounds. Another area of interest is the investigation of Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate's potential as a therapeutic agent for other diseases besides cancer, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate.
Métodos De Síntesis
The synthesis method for Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate involves the reaction of 3-methoxybenzoic acid with sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonyl chloride intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a base and a catalyst such as 4-dimethylaminopyridine. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been used as a protecting group for carboxylic acids, which allows for selective reactions with other functional groups. In medicinal chemistry, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been used as a tool to study protein-protein interactions and enzyme activity.
Propiedades
Nombre del producto |
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate |
|---|---|
Fórmula molecular |
C15H14O6S |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
methyl 4-(benzenesulfonyloxy)-3-methoxybenzoate |
InChI |
InChI=1S/C15H14O6S/c1-19-14-10-11(15(16)20-2)8-9-13(14)21-22(17,18)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clave InChI |
ULUQSFJRHMZRFD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OC)OS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)


![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)
![3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309225.png)